Fmoc-L-高半胱氨酸

描述

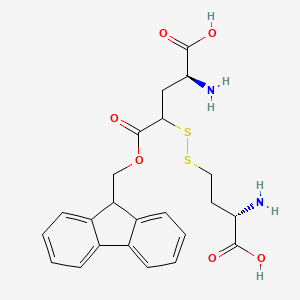

Fmoc-L-homocystine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . The compound has a molecular formula of C38H36N2O8S2 and a molecular weight of 712.8 g/mol . It is also known by the IUPAC name (2S)-4-[[ (3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .

Molecular Structure Analysis

The molecular structure of Fmoc-L-homocystine is complex, with a significant number of rotatable bonds . The compound’s structure includes a fluorene group with strong UV absorption properties, which provides an indicator of synthesis success .Chemical Reactions Analysis

Fmoc-L-homocystine is involved in several chemical reactions, including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis

Fmoc-L-homocystine has a molecular weight of 712.8 g/mol and a molecular formula of C38H36N2O8S2 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a significant number of rotatable bonds .科学研究应用

在心血管健康中的作用

血浆高半胱氨酸水平升高与心血管风险增加有关。研究表明,与高半胱氨酸代谢密切相关的叶酸给药可以降低血浆总高半胱氨酸,并可能降低心血管风险。叶酸对内皮功能的影响已经得到具体研究,结果表明它可以增强内皮功能并降低高半胱氨酸水平,尽管其确切机制和临床益处仍在研究中(Doshi 等,2003)。

在代谢紊乱中的意义

源自蛋氨酸代谢的高半胱氨酸与多种代谢紊乱有关。它主要以氧化形式在血浆中循环,并与动脉闭塞性疾病有关。高半胱氨酸的浓度是与冠状动脉疾病相关的独立因素,并且已知其增加的浓度可以通过叶酸、维生素 B12 等膳食补充剂来纠正。高半胱氨酸水平与动脉粥样硬化性疾病的发展之间的关系一直是讨论和研究的主题,强调了高半胱氨酸在代谢紊乱中的潜在作用(Malinow,1995)。

高半胱氨酸和骨骼健康

研究表明,高半胱氨酸水平升高与骨骼健康之间存在显着关系。高胱氨酸尿症等疾病会导致血清高半胱氨酸显着增加,从而导致严重的健康问题,包括骨质疏松症和脆性骨折。即使是高半胱氨酸代谢调节基因多态性个体或维生素缺乏导致血清高半胱氨酸水平升高的个体,也可能出现类似于高胱氨酸尿症的症状。这突出了高半胱氨酸对包括成骨细胞和破骨细胞在内的各种细胞类型的有害影响,以及它在降低骨强度和质量中的作用(Saito 和 Marumo,2018)。

神经学意义

高半胱氨酸的作用延伸到神经健康,它与小血管疾病 (SVD) 有关。高半胱氨酸水平升高可能导致炎症、动脉粥样斑块形成和其他血管相关问题的发生和发展。研究表明,高半胱氨酸可以破坏细胞完整性并促进促炎状态,可能在 SVD 等疾病中发挥作用(Moretti 等,2021)。

作用机制

Target of Action

Fmoc-L-homocystine is primarily used in the field of peptide synthesis . The primary target of Fmoc-L-homocystine is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

Fmoc-L-homocystine operates by protecting the amino group of an amino acid during the formation of a peptide bond . This protection is crucial as it allows for the activation of the carboxyl group of an amino acid, which is a necessary step in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .

Biochemical Pathways

Fmoc-L-homocystine plays a role in the biochemical pathway of peptide synthesis . It is involved in the transsulfuration pathway, where homocysteine is converted to cysteine . This process requires vitamin B6 as a cofactor . A defect in this pathway can lead to an accumulation of homocysteine .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-homocystine are largely determined by its use in peptide synthesis Instead, its utility lies in its ability to protect the amino group during peptide synthesis and its subsequent removal .

Result of Action

The result of Fmoc-L-homocystine’s action is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, Fmoc-L-homocystine allows for the creation of peptides of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of Fmoc-L-homocystine is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal can be affected by the choice of base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Furthermore, the fluorenyl group of Fmoc-L-homocystine has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

未来方向

Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research could focus on the molecular mechanisms of homocysteine pathophysiology, the reliability of animal models of hHcy, the use of vitamin B in the prevention of hHcy and its consequences .

属性

IUPAC Name |

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMLTOHPQSVDI-NFBCFJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-homocystine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)

![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)

![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)